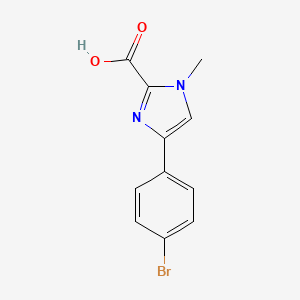
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid, which is obtained by the bromination of phenylacetic acid using bromine and mercuric oxide.
Formation of Imidazole Ring: The next step involves the formation of the imidazole ring.
Industrial Production Methods
In industrial settings, the production of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors. These methods ensure higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can be esterified to form esters using alcohols and acid catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Esterification: Acid catalysts such as sulfuric acid and hydrochloric acid are used in the presence of alcohols.
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, imidazole esters, and various oxidized or reduced forms of the compound .
科学的研究の応用
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
4-bromophenylacetic acid: A precursor in the synthesis of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl-.
4-bromophenylboronic acid: Used in similar synthetic applications and as a reagent in cross-coupling reactions.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar structural features and biological activities.
Uniqueness
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
4-(4-bromophenyl)-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-6-9(13-10(14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
InChIキー |
BYIRFJPQRLNJMN-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1C(=O)O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















